cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 851864-73-8
VCID: VC4167932
InChI: InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2
SMILES: C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Molecular Formula: C17H21FN2OS
Molecular Weight: 320.43

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851864-73-8

Cat. No.: VC4167932

Molecular Formula: C17H21FN2OS

Molecular Weight: 320.43

* For research use only. Not for human or veterinary use.

cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone - 851864-73-8

Specification

CAS No. 851864-73-8
Molecular Formula C17H21FN2OS
Molecular Weight 320.43
IUPAC Name cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Standard InChI Key SUEKLNWJVKEFGF-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F

Introduction

Synthesis

While specific synthesis details for this compound are unavailable, general methods for similar structures involve:

  • Imidazole Formation:

    • Condensation of diaminomethane derivatives with aldehydes or ketones under acidic or basic conditions.

  • Thioether Formation:

    • Reaction of thiols (e.g., 3-fluorobenzylthiol) with alkyl halides or epoxides in the presence of a base.

  • Ketone Attachment:

    • Introduction of the methanone group via Friedel-Crafts acylation or coupling reactions involving acid chlorides.

A multi-step synthesis would likely involve purification steps such as recrystallization or chromatography to ensure product purity.

Pharmaceutical Research

  • The imidazole ring is commonly found in drugs targeting enzymes like cytochrome P450, histamine receptors, or nitric oxide synthase.

  • The fluorobenzyl group can enhance membrane permeability and metabolic stability, making it suitable for drug development.

Biological Activity

  • Compounds with similar structures have demonstrated:

    • Anti-inflammatory properties via inhibition of enzymes like 5-lipoxygenase.

    • Anticancer activity by inducing apoptosis in tumor cells.

    • Antimicrobial effects due to interaction with bacterial enzymes.

Molecular Docking Studies

  • The compound’s functional groups suggest potential as a ligand in molecular docking studies to predict binding affinity with biological targets.

Spectroscopic Techniques

To confirm the structure of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Identifies hydrogen environments (e.g., aromatic protons from fluorobenzyl group).

    • 13C^{13}C-NMR: Confirms carbon skeleton (e.g., ketone carbon at ~200 ppm).

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Detects functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) ensures purity and monitors reaction progress during synthesis.

Data Table

PropertyValue/Description
Molecular FormulaC15H19FN2OS
Functional GroupsCyclohexyl, fluorobenzyl, thioether, imidazole, ketone
Molecular Weight~294 g/mol
Potential ApplicationsAnti-inflammatory, anticancer, antimicrobial
Analytical MethodsNMR, MS, IR, HPLC

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